2-(2,6-Dimethyl-4-pyridyl)-1-(3-methylphenyl)ethanone
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Overview
Description
2-(2,6-Dimethyl-4-pyridyl)-1-(3-methylphenyl)ethanone is an organic compound that belongs to the class of ketones This compound features a pyridyl group and a methylphenyl group connected by an ethanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethyl-4-pyridyl)-1-(3-methylphenyl)ethanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include:
Temperature: 0-25°C
Solvent: Dichloromethane or chloroform
Catalyst: Aluminum chloride (AlCl3)
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethyl-4-pyridyl)-1-(3-methylphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethyl-4-pyridyl)-1-(3-methylphenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.
Comparison with Similar Compounds
Similar Compounds
2-Acetylpyridine: Similar structure with an acetyl group attached to the pyridine ring.
3-Methylacetophenone: Contains a methyl group on the phenyl ring and an acetyl group.
2,6-Dimethylpyridine: Lacks the ethanone linkage but has a similar pyridine structure.
Uniqueness
2-(2,6-Dimethyl-4-pyridyl)-1-(3-methylphenyl)ethanone is unique due to the presence of both a pyridyl and a methylphenyl group, which can impart distinct chemical and biological properties
Properties
CAS No. |
325770-46-5 |
---|---|
Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
2-(2,6-dimethylpyridin-4-yl)-1-(3-methylphenyl)ethanone |
InChI |
InChI=1S/C16H17NO/c1-11-5-4-6-15(7-11)16(18)10-14-8-12(2)17-13(3)9-14/h4-9H,10H2,1-3H3 |
InChI Key |
UAZOZTFKQSVCMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC2=CC(=NC(=C2)C)C |
Origin of Product |
United States |
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